Membrane Permeability Enhancement: Methyl Ester vs. Free Acid DANA (Class-Level Inference)
The methyl ester derivative of DANA exhibits enhanced membrane permeability compared to the free acid form (DANA, CAS 24967-27-9) due to the esterification of the carboxyl group, which reduces the anionic character of the molecule at physiological pH [1]. This property is critical for intracellular neuraminidase inhibition studies (e.g., NEU1 lysosomal sialidase) where cellular penetration of the inhibitor is a prerequisite for activity.
| Evidence Dimension | Membrane permeability |
|---|---|
| Target Compound Data | Methyl ester group increases lipophilicity; enhanced membrane permeability relative to free acid (qualitative) |
| Comparator Or Baseline | DANA free acid (CAS 24967-27-9) - anionic carboxylate at physiological pH limits passive diffusion |
| Quantified Difference | Quantitative permeability data (e.g., Papp in Caco-2 or PAMPA) not identified in accessible primary literature for this specific methyl ester |
| Conditions | Inference based on established structure-permeability relationships for carboxylate esterification |
Why This Matters
For intracellular sialidase inhibition assays (e.g., NEU1 lysosomal enzyme), the methyl ester form is mechanistically required for cellular entry; the free acid DANA would not achieve equivalent intracellular exposure, confounding dose-response interpretations.
- [1] Santa Cruz Biotechnology. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (CAS 25875-99-4) product description. View Source
